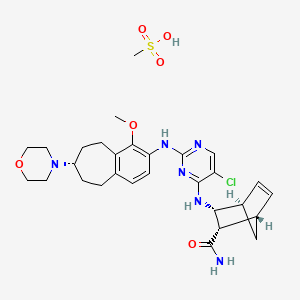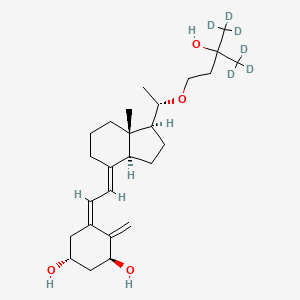
M410
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M410 is a vascular disrupting agent, which showed potent cytotoxic activity toward proliferating tumor cells and exhibited a similar cytotoxicity against multi-drug resistant (MDR) tumor cells. This compound inhibited bovine brain tubulin polymerization in a way similar to that of colchicine. In proliferating human umbilical vein endothelial cells (HUVECs), 20 nM of this compound induced cellular tubulin depolymerization within 4 h, which led to M phase arrest. This compound is a potent microtubule inhibitor that is cytotoxic, angiogenesis inhibiting and vascular targeting.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation with Mesoporous Materials
The synthesis and functionalization of silica-based mesoporous materials, such as M41S and SBA-n families, have been widely recognized for their unique textural and structural features. These materials are successfully utilized in various scientific domains, including catalysis, adsorption, and separation of target molecules. Notably, their application in environmental remediation is of significant interest. The modification of M41S- and SBA-n-based mesoporous arrays has been shown to enhance adsorptive, catalytic, and separation properties, playing a crucial role in minimizing environmental impacts, improving quality of life, and advancing towards a more sustainable footprint in the synthesis and application processes of these materials (Costa et al., 2021).
Vascular Disrupting Agent in Cancer Treatment
M410, identified as a vascular-disrupting agent, demonstrates promising results in inhibiting the growth of hepatic VX2 tumors in a rabbit model, as monitored by diffusion-weighted imaging (DWI). This research underscores this compound's potential in cancer therapy, highlighting its capability to significantly inhibit tumor growth and provide a noninvasive monitoring approach through DWI metrics (Huang et al., 2021). Another study elaborates on this compound's anti-tumor activity, focusing on its mechanisms in human tumor cells and endothelial cells. This compound was observed to inhibit tubulin polymerization and induce cellular depolymerization, leading to phase arrest and exhibiting potent cytotoxic activity towards proliferating tumor cells, including multi-drug resistant (MDR) tumor cells. These findings suggest that this compound is a potent microtubule inhibitor with the capability to inhibit angiogenesis and target vascular components (Cai et al., 2011).
Microscopy and Material Characterization
Advancements in microscopy methods have been crucial for the structural study of porous materials like M41S. These methods provide new capabilities for understanding complex behaviors in multi-component, hierarchical, or composite materials. The analysis of materials with porosity on various length scales, achieved through the cooperative self-assembly between inorganic and organic phases, has led to the synthesis of the M41S family, including MCM-41 and MCM-48, showcasing the importance of these techniques in characterizing new classes of materials (Anderson et al., 2004).
Eigenschaften
Molekularformel |
C17H17Na2O7P |
|---|---|
Molekulargewicht |
410.27 |
Aussehen |
Solid powder |
Synonyme |
M410; M-410; M 410.; sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



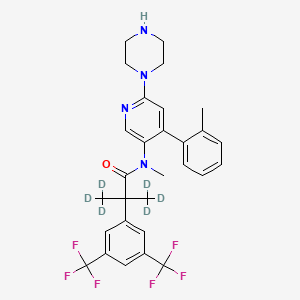

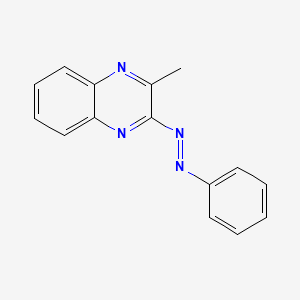
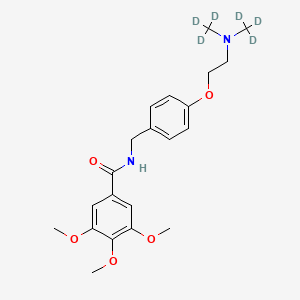
![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)
